Cas no 2096333-80-9 (3-Chloroisoquinolin-8-yl-8-boronic acid)
3-Chloroisoquinolin-8-yl-8-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloroisoquinoline-8-boronic acid
- 8-Borono-3-chloroisoquinoline, 8-Borono-3-chloro-2-azanaphthalene
- CS-0178800
- AKOS027424832
- (3-Chloroisoquinolin-8-yl)boronic acid
- MFCD22199344
- (3-Chloroisoquinolin-8-yl)boronicacid
- DTXSID601263560
- PS-9746
- Boronic acid, B-(3-chloro-8-isoquinolinyl)-
- 3-Chloroisoquinolin-8-boronic acid
- 2096333-80-9
- 3-Chloroisoquinolin-8-yl-8-boronic acid
-
- MDL: MFCD22199344
- Inchi: 1S/C9H7BClNO2/c11-9-4-6-2-1-3-8(10(13)14)7(6)5-12-9/h1-5,13-14H
- InChI Key: BGXXCAYEDUMSSL-UHFFFAOYSA-N
- SMILES: B(C1C2=C(C=CC=1)C=C(Cl)N=C2)(O)O
Computed Properties
- Exact Mass: 207.0258363g/mol
- Monoisotopic Mass: 207.0258363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4Ų
3-Chloroisoquinolin-8-yl-8-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 189121-500mg |
3-Chloroisoquinolin-8-yl-8-boronic acid |
2096333-80-9 | 500mg |
$600.00 | 2023-09-10 | ||
| Matrix Scientific | 189121-1g |
3-Chloroisoquinolin-8-yl-8-boronic acid |
2096333-80-9 | 1g |
$1050.00 | 2023-09-10 | ||
| Matrix Scientific | 189121-5g |
3-Chloroisoquinolin-8-yl-8-boronic acid |
2096333-80-9 | 5g |
$3150.00 | 2023-09-10 | ||
| TRC | C187330-250mg |
3-Chloroisoquinolin-8-yl-8-boronic acid |
2096333-80-9 | 250mg |
$ 975.00 | 2022-06-01 | ||
| TRC | C187330-500mg |
3-Chloroisoquinolin-8-yl-8-boronic acid |
2096333-80-9 | 500mg |
$ 1625.00 | 2022-06-01 | ||
| Chemenu | CM514515-1g |
(3-Chloroisoquinolin-8-yl)boronic acid |
2096333-80-9 | 97% | 1g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR300154-250mg |
3-Chloroisoquinoline-8-boronic acid |
2096333-80-9 | 250mg |
£215.00 | 2023-09-01 | ||
| Apollo Scientific | OR300154-500mg |
3-Chloroisoquinoline-8-boronic acid |
2096333-80-9 | 500mg |
£343.00 | 2023-09-01 | ||
| Apollo Scientific | OR300154-1g |
3-Chloroisoquinoline-8-boronic acid |
2096333-80-9 | 1g |
£657.00 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD561877-1g |
(3-Chloroisoquinolin-8-yl)boronic acid |
2096333-80-9 | 97% | 1g |
¥5971.0 | 2023-03-31 |
3-Chloroisoquinolin-8-yl-8-boronic acid Suppliers
3-Chloroisoquinolin-8-yl-8-boronic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-Chloroisoquinolin-8-yl-8-boronic acid
Professional Introduction to 3-Chloroisoquinolin-8-yl-8-boronic Acid (CAS No. 2096333-80-9)
3-Chloroisoquinolin-8-yl-8-boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2096333-80-9, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties, characterized by a chlorinated isoquinoline core linked to a boronic acid functional group, make it particularly valuable in the development of innovative therapeutic agents.
The isoquinoline scaffold is a well-documented motif in natural products and pharmaceuticals, renowned for its biological activity and structural versatility. The introduction of a chlorine substituent at the 3-position and a boronic acid group at the 8-position enhances its reactivity and utility in cross-coupling reactions, which are fundamental to modern drug discovery. Specifically, the boronic acid moiety facilitates Suzuki-Miyaura coupling reactions, enabling the construction of complex molecular architectures with high precision.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have highlighted the potential of 3-Chloroisoquinolin-8-yl-8-boronic acid as a key precursor in the synthesis of small-molecule inhibitors targeting cancer-related pathways. For instance, research published in leading journals such as Journal of Medicinal Chemistry and Organic Letters has demonstrated its role in generating novel compounds that exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells.
The boronic acid functionality not only aids in molecular construction but also contributes to the pharmacokinetic properties of derived compounds. Boronic acids are known for their ability to form stable complexes with diols, which can be leveraged to enhance drug solubility and bioavailability. This characteristic is particularly advantageous when designing oral or injectable formulations for therapeutic applications.
Moreover, the chlorinated isoquinoline moiety imparts electrophilic properties to the molecule, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic strategies, including the development of prodrugs that release active species under physiological conditions. Such approaches are increasingly relevant in targeted drug delivery systems, where controlled release mechanisms are critical for optimizing therapeutic outcomes.
The compound’s potential extends beyond oncology; it has also been explored in the context of infectious diseases and neurodegenerative disorders. For example, recent investigations have suggested that derivatives of 3-Chloroisoquinolin-8-yl-8-boronic acid may interact with viral proteases or enzymes implicated in neuroinflammation. These findings underscore the broad applicability of this intermediate in addressing diverse therapeutic challenges.
The synthesis of 3-Chloroisoquinolin-8-yl-8-boronic acid itself represents a sophisticated chemical endeavor. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling and transition-metal-mediated functionalization, are employed to achieve high yields and purity. The optimization of these processes is essential for ensuring scalability and cost-effectiveness, particularly for industrial applications where large quantities of the compound may be required.
In conclusion, 3-Chloroisoquinolin-8-yl-8-boronic acid (CAS No. 2096333-80-9) stands as a pivotal compound in modern medicinal chemistry. Its unique structural features and reactivity profile make it an indispensable tool for constructing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound and its derivatives, its significance in pharmaceutical development is poised to grow further.
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